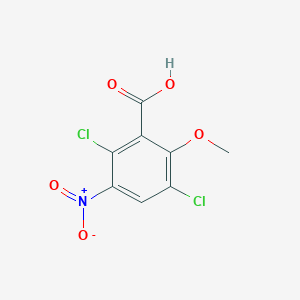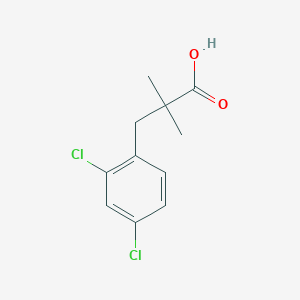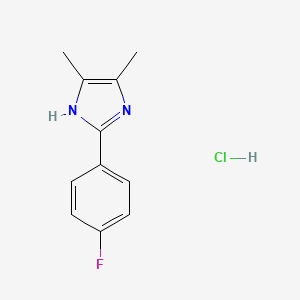
2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazolehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride typically involves the reaction of 4-fluoroaniline with acetone in the presence of an acid catalyst to form the intermediate 4-fluoroacetophenone. This intermediate is then reacted with ammonium acetate and formaldehyde under acidic conditions to yield the desired imidazole derivative. The final step involves the conversion of the imidazole derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
化学反応の分析
Types of Reactions
2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride
- 2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole hydrochloride
- 2-(4-methylphenyl)-4,5-dimethyl-1H-imidazole hydrochloride
Uniqueness
2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.
特性
分子式 |
C11H12ClFN2 |
|---|---|
分子量 |
226.68 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H11FN2.ClH/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9;/h3-6H,1-2H3,(H,13,14);1H |
InChIキー |
WFMPJPWJKBYUGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)
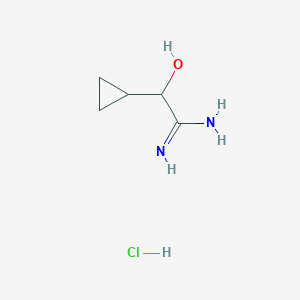
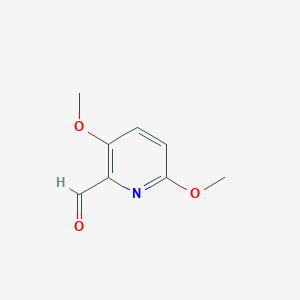
![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)

![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)



![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
